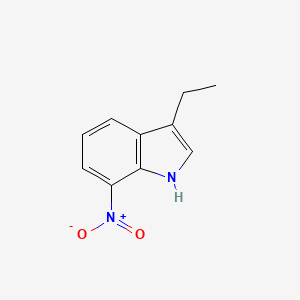

3-Ethyl-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-ethyl-7-nitro-1H-indole |

InChI |

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-6,11H,2H2,1H3 |

InChI Key |

VRSYXTAFJJYROY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of 3 Ethyl 7 Nitro 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core Bearing 3-Ethyl and 7-Nitro Substituents

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). firsthope.co.in The preferred site for electrophilic attack on an unsubstituted indole is the C-3 position, as the resulting cationic intermediate (Wheland intermediate) is significantly stabilized by the nitrogen atom's lone pair. firsthope.co.in

In 3-Ethyl-7-nitro-1H-indole, the C-3 position is blocked by the ethyl group. This directs any potential electrophilic substitution to other positions on the indole ring. The reactivity is further modulated by two opposing electronic effects:

3-Ethyl Group : This alkyl group is electron-donating through induction, which enhances the nucleophilicity of the pyrrole (B145914) ring.

7-Nitro Group : This group is strongly electron-withdrawing, which deactivates the benzene (B151609) portion of the indole core towards electrophilic attack.

Given these factors, electrophilic substitution is most likely to occur at the C-2 position of the pyrrole ring. While the benzene ring is deactivated, if a reaction were forced, the nitro group would direct incoming electrophiles to the meta positions, C-4 and C-6. However, functionalization of the pyrrole ring is generally favored. For instance, acid-promoted C-2 alkylation of 3-alkylindoles with unactivated alkenes has been demonstrated, showcasing the reactivity of the C-2 position when C-3 is substituted. frontiersin.orgnih.gov

Nucleophilic Reactivity at Specific Centers (N-1, C-2, C-3, and the Nitro Group)

The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile, particularly after deprotonation. The presence of the electron-withdrawing 7-nitro group increases the acidity of the N-H proton, facilitating its removal by a base and subsequent reactions.

N-Alkylation: This transformation is typically achieved by treating the indole with a base followed by an alkylating agent. Common conditions involve using sodium hydride (NaH) to deprotonate the indole in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., ethyl iodide). ijrar.orggoogle.com This method can be used to introduce a variety of alkyl groups onto the indole nitrogen.

N-Acylation: While C-3 acylation is often a competing reaction in unsubstituted indoles, the blocked C-3 position in this compound simplifies the reaction landscape, favoring N-acylation. The reaction can be performed using acylating agents like acyl chlorides or anhydrides in the presence of a base. The increased nucleophilicity of the indole anion, formed upon deprotonation, drives the reaction. In some cases, 3-nitroindoles have been shown to serve as latent N-centered nucleophiles in specialized reactions. nih.gov

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its facile reduction to an amino group. The transformation of the 7-nitro group in this compound to a 7-amino group opens up extensive possibilities for further derivatization. This reduction converts a strongly deactivating group into a strongly activating, ortho-, para-directing group. libretexts.org

The reduction can be accomplished using several methods, with catalytic hydrogenation and metal/acid combinations being the most common. wikipedia.org The resulting 3-Ethyl-1H-indol-7-amine is a valuable intermediate. The newly formed amino group can undergo a wide range of reactions, such as diazotization, acylation, alkylation, and participation in coupling reactions to form more complex heterocyclic systems.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in Ethanol or Ethyl Acetate | A very common and efficient method. Can sometimes affect other reducible groups. |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst, typically in an alcohol solvent | An alternative to Pd/C, particularly useful if dehalogenation is a concern. |

| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid (e.g., HCl, Acetic Acid) or ammonium (B1175870) chloride | A classic and cost-effective method often used in industrial settings. |

| SnCl₂·2H₂O | Stannous chloride dihydrate, often in Ethanol or concentrated HCl | A mild reducing agent, useful for selective reductions. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution, often with a base | A mild reducing agent used under neutral or basic conditions. ijrar.org |

While the title compound is this compound, a closely related derivative featuring a carbonyl group at the C-2 position (e.g., an aldehyde or a carbohydrazide) exhibits important reactivity. Specifically, the 7-nitroindole-2-carbonyl scaffold can participate in various condensation reactions.

For example, studies on 7-nitroindole-2-carbohydrazide have shown that it can be condensed with β-dicarbonyl compounds like ethyl acetoacetate. researchgate.net This type of reaction, often followed by cyclization, is a powerful tool for constructing new heterocyclic rings attached to the indole core, yielding complex structures such as pyrazolylindolyl ketones. researchgate.net Similarly, a 2-formyl derivative could undergo Knoevenagel condensation with active methylene (B1212753) compounds. These transformations highlight the synthetic utility of functionalizing the C-2 position in conjunction with the existing substituents.

| Indole Starting Material | Condensation Partner | Resulting Product Class |

|---|---|---|

| 7-Nitroindole-2-carbohydrazide | Ethyl acetoacetate | Pyrazolylindolyl ketones researchgate.net |

| Indole-2-carbaldehyde (hypothetical) | Malononitrile | Indolyl-substituted dicyanoalkenes |

| Indole-2-carbaldehyde (hypothetical) | Hydrazine | Indole-2-carbaldehyde hydrazone |

Chemical Transformations Involving the Ethyl Substituent at Position 3

The ethyl group at the C-3 position is generally less reactive than the indole ring itself. It consists of sp³-hybridized carbons and is typically inert to the electrophilic and nucleophilic conditions that target the heterocyclic core. However, under specific conditions, the ethyl group can be functionalized.

Potential transformations could involve free-radical reactions. For instance, the benzylic-like α-carbon of the ethyl group (the CH₂ group attached to the indole ring) could be susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator. This would introduce a halogen, creating a handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation of the ethyl group is another possibility, although it can be challenging to achieve selectively without affecting the electron-rich indole ring. nih.gov Strong oxidizing agents might lead to the degradation of the indole nucleus. However, carefully controlled oxidation could potentially convert the ethyl group into an acetyl group (forming a 3-acetylindole) or, under more vigorous conditions, a carboxylic acid group. The reduction of 3-acetylindoles to 3-ethylindoles is a known transformation, suggesting the reverse oxidation is chemically plausible. researchgate.net

Future Directions in Research on 3 Ethyl 7 Nitro 1h Indole Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

The synthesis of substituted indoles, including nitroindoles, has traditionally relied on methods that can involve harsh conditions, such as the use of strong acids or metallic reagents. nih.govrsc.org Future research must prioritize the development of synthetic protocols for 3-Ethyl-7-nitro-1H-indole that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. researchgate.net

Key areas of development include:

Non-Acidic and Non-Metallic Nitration: Inspired by recent advancements in the synthesis of 3-nitroindoles, research could explore the use of reagents like trifluoroacetyl nitrate (B79036) generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. nih.govrsc.org This approach avoids the use of strong, corrosive acids like nitric acid, improving safety and functional group compatibility. nih.govrsc.org

Modern Cross-Coupling Strategies: The synthesis of related compounds, such as Ethyl this compound-2-carboxylate, has been accomplished using palladium-catalyzed Suzuki coupling reactions. researchgate.net Future work should focus on optimizing these and other cross-coupling methods (e.g., Buchwald-Hartwig, Sonogashira) for the introduction of the ethyl group and other functionalities, employing next-generation catalysts that operate at lower loadings and in greener solvents.

Flow Chemistry and Microwave-Assisted Synthesis: Shifting from batch to continuous flow processing can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of various indole (B1671886) derivatives. researchgate.net Applying these technologies to the synthesis of this compound is a logical next step.

Table 1: Comparison of Synthetic Approaches for Nitro-Indole Scaffolds

| Parameter | Classical Approach | Future Sustainable Approach |

|---|---|---|

| Nitrating Agent | Concentrated Nitric Acid / Sulfuric Acid | In situ generated Trifluoroacetyl Nitrate nih.govrsc.org |

| Catalysts | Stoichiometric metallic reagents | Low-loading Palladium or Copper catalysts researchgate.netresearchgate.net |

| Reaction Conditions | High temperatures, strong acids | Mild, non-acidic, non-metallic conditions nih.govrsc.org |

| Solvents | Halogenated organic solvents | Water, ionic liquids, or solvent-free conditions researchgate.net |

| Technology | Batch processing | Continuous flow chemistry, Microwave irradiation researchgate.net |

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The electronic properties of this compound suggest a rich and largely unexplored reactivity profile. The electron-withdrawing nitro group at the 7-position significantly influences the electron density of the indole ring system, likely enhancing its electrophilicity.

Future research should investigate:

Dearomatization Reactions: The electrophilic character of nitroindoles has been exploited in a range of dearomatization processes, allowing for novel C2-C3 bond functionalizations. rsc.org Future studies could explore whether this compound can serve as a substrate in similar transformations, reacting with electron-rich species to generate diversely substituted indoline (B122111) scaffolds. rsc.org

Cascade Transformations: Research on related 3-(2-nitroethyl)-1H-indoles has revealed complex cascade transformations and rearrangements that lead to valuable products like 2-(1H-indol-2-yl)acetonitriles. nih.govproquest.com Investigating the behavior of this compound under various catalytic conditions could uncover analogous, previously undiscovered multi-step reactions that build molecular complexity in a single pot.

Stereoselective Transformations: While the parent compound is achiral, reactions involving the C2 position or dearomatization could create new stereocenters. Future work should aim to develop catalytic, stereoselective reactions. For instance, asymmetric hydrogenation of the pyrrole (B145914) ring or enantioselective functionalization at the C2 position would provide access to chiral, non-racemic derivatives, which are highly valuable in medicinal chemistry.

Rational Design of Derivatives for Targeted Chemical Functions and Reactivity Enhancement

The rational design of new molecules with specific, predictable functions is a primary goal of modern chemical synthesis. For this compound, this involves the strategic modification of the core structure to tune its chemical and physical properties.

Key strategies for future design include:

Modulation of Electronic Properties: The reactivity of the indole can be finely tuned by introducing additional substituents. Adding electron-donating groups could enhance its nucleophilicity for certain reactions, while adding further electron-withdrawing groups could increase its electrophilicity for dearomatization or nucleophilic aromatic substitution at other positions.

Introduction of Functional Groups for Further Derivatization: Installing functional groups that can serve as handles for bioconjugation or further synthetic elaboration is a crucial direction. For example, converting the ethyl group to a functionalized chain or introducing a halogen for cross-coupling would vastly expand the synthetic utility of the scaffold.

Bioisosteric Replacement: Drawing inspiration from the design of other indole-based bioactive agents, researchers can replace parts of the this compound structure with bioisosteres to achieve a desired function. researchgate.net For example, the nitro group could be replaced with other electron-withdrawing groups like a sulfone or a nitrile to modulate its properties.

Table 2: Proposed Structural Modifications and Their Potential Functional Impact

| Modification Site | Proposed Modification | Potential Effect on Chemical Function |

|---|---|---|

| C2 Position | Introduction of an aryl or alkyl group | Steric hindrance, altered reactivity, potential for new stereocenter |

| Ethyl Group (C3) | Oxidation to acetyl; conversion to longer alkyl chain | Change in steric profile; introduction of a new reactive site |

| Indole Nitrogen (N1) | Alkylation or arylation | Protection of N-H, modulation of ring electronics |

| Benzene (B151609) Ring | Introduction of halogens or methoxy (B1213986) groups | Altered electronic properties, provides handle for cross-coupling researchgate.net |

| Nitro Group (C7) | Reduction to an amine | Complete reversal of electronic effect; provides a key synthetic handle for amidation |

Advanced Computational Studies for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. nih.gov Applying these methods to this compound can provide deep insights into its behavior and help in the rational design of new experiments.

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the optimized molecular structure, electronic properties, and thermodynamic stability of this compound and its derivatives. nih.govresearchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can predict the kinetic stability and reactivity of novel, yet-to-be-synthesized compounds. nih.gov

Reaction Pathway and Transition State Modeling: By mapping potential energy surfaces, computational models can predict the most likely pathways for a given reaction. Calculating the energies of transition states can help rationalize observed regioselectivity or predict the feasibility of a proposed synthetic step, saving significant experimental time and resources. rsc.org

Prediction of Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netmdpi.com This allows for the confident structural confirmation of newly synthesized derivatives by comparing theoretical predictions with experimental data.

Table 3: Application of Computational Studies in this compound Research

| Computational Method | Target Property | Research Application |

|---|---|---|

| DFT Geometry Optimization | Molecular structure, bond lengths/angles | Confirming structures of reaction products researchgate.net |

| HOMO-LUMO Analysis | Electronic energy gap, reactivity indices | Predicting stability and reactivity of new derivatives nih.gov |

| Transition State Calculation | Activation energy barriers | Elucidating reaction mechanisms and predicting product ratios rsc.org |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugation | Understanding intramolecular electronic interactions |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies | Predicting UV-Vis spectra to compare with experimental data mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.